3-Fluoroquinoline-8-sulfonic acid
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Overview
Description
3-Fluoroquinoline-8-sulfonic acid: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-8-sulfonic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through diazotization followed by fluorination . The sulfonation of 3-fluoroquinoline can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium fluoride for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Fluoroquinoline-8-sulfonic acid is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies .
Biology and Medicine: Fluorinated quinolines are known to exhibit enhanced biological activity, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a component in liquid crystals and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoroquinoline-8-sulfonic acid involves its interaction with specific molecular targets. In medicinal applications, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The compound’s sulfonic acid group may also enhance its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the sulfonic acid group but shares the fluorine substitution.
8-Quinolinesulfonic acid: Lacks the fluorine substitution but has the sulfonic acid group.
Fluoroquinolones: A broader class of compounds with various substitutions on the quinoline ring
Uniqueness: 3-Fluoroquinoline-8-sulfonic acid is unique due to the presence of both the fluorine atom and the sulfonic acid group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6FNO3S |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-fluoroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-7-4-6-2-1-3-8(15(12,13)14)9(6)11-5-7/h1-5H,(H,12,13,14) |
InChI Key |
GQGBEJCODFGBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F |
Origin of Product |
United States |
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